

A Technical Guide to 2,3-Bis(methoxycarbonyl)pyridine for Researchers

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Compound of Interest

Compound Name: 2,3-Pyridinedicarboxylic acid
dimethyl ester

Cat. No.: B157275

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This technical guide provides an in-depth overview of 2,3-Bis(methoxycarbonyl)pyridine, also known as Dimethyl 2,3-pyridinedicarboxylate or Dimethyl quinolinate.^[1] It is a chemical compound of interest to researchers, scientists, and drug development professionals working with pyridine-based molecular scaffolds. This document outlines its core physicochemical properties, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic workflow.

Core Physicochemical Data

The fundamental molecular properties of 2,3-Bis(methoxycarbonyl)pyridine are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

Property Name	Value
Molecular Formula	C ₉ H ₉ NO ₄ ^{[1][2][3]}
Molecular Weight	195.17 g/mol ^[2]
CAS Registry Number	605-38-9 ^{[1][3]}
IUPAC Name	Dimethyl pyridine-2,3-dicarboxylate ^[1]

Synthesis of 2,3-Bis(methoxycarbonyl)pyridine: Experimental Protocol

The synthesis of 2,3-Bis(methoxycarbonyl)pyridine can be achieved through a two-step process involving the oxidation of a suitable quinoline derivative to form 2,3-pyridinedicarboxylic acid, followed by Fischer esterification. This method provides a reliable route to the target compound.

Step 1: Oxidation of 8-Hydroxyquinoline to 2,3-Pyridinedicarboxylic Acid

This procedure outlines the nitric acid oxidation of an 8-substituted quinoline to yield the corresponding 2,3-pyridinedicarboxylic acid.

Materials:

- 3-methyl-8-hydroxyquinoline
- 70% Nitric acid
- Methylene chloride
- 88% Formic acid
- Acetone
- Reaction flask equipped with a stirrer and reflux condenser
- Heating mantle
- Ice bath
- Filtration apparatus

Procedure:

- A solution of 3-methyl-8-hydroxyquinoline (0.10 mole) in methylene chloride is prepared.

- In a separate reaction flask, 70% nitric acid (1.8 mole) is heated to a temperature range of 80-100°C with stirring.
- The 3-methyl-8-hydroxyquinoline solution is added to the heated nitric acid over a period of 1 hour.
- The reaction mixture is then heated at 100-105°C for 4 hours.
- After the heating period, the mixture is cooled to 85°C.
- 88% formic acid is carefully added to the reaction mixture at 85-95°C over 20 minutes to quench the reaction. The mixture is then held at this temperature for an additional 30 minutes.
- The mixture is subsequently cooled to 0°C in an ice bath and stirred for 1 hour to facilitate precipitation.
- The solid product, 5-methyl-2,3-pyridinedicarboxylic acid, is collected by filtration.
- The filter cake is washed with acetone and dried to yield the final product.

Step 2: Fischer Esterification of 2,3-Pyridinedicarboxylic Acid

This general procedure describes the acid-catalyzed esterification of the dicarboxylic acid with methanol to produce the dimethyl ester.

Materials:

- 2,3-Pyridinedicarboxylic acid (from Step 1)
- Methanol (excess)
- Concentrated Sulfuric acid (catalytic amount)
- Sodium bicarbonate solution (10%)
- Anhydrous calcium chloride or sodium sulfate

- Round-bottom flask with reflux condenser
- Heating source (sand bath or heating mantle)
- Separatory funnel
- Drying tube

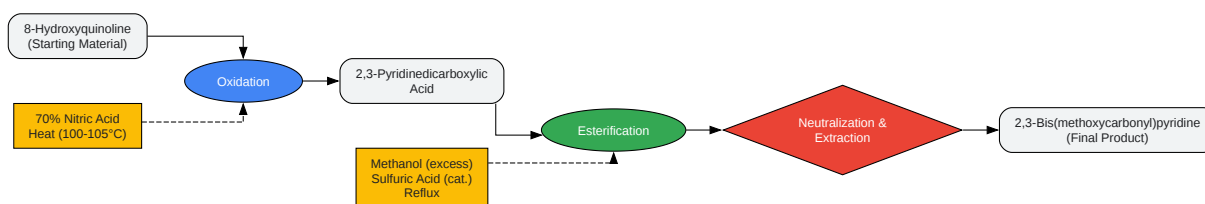
Procedure:

- In a 5-mL round-bottom flask, place the 2,3-pyridinedicarboxylic acid and an excess of methanol.
- Carefully add a few drops (e.g., 4 drops) of concentrated sulfuric acid to the mixture while stirring.^[3]
- Add a few boiling chips and attach a reflux condenser fitted with a drying tube.
- Heat the mixture to reflux using a sand bath. The vapors should condense about one-third of the way up the condenser.^[3]
- Maintain the reflux for a total of 45 minutes to drive the reaction to completion.^[3]
- After reflux, allow the apparatus to cool completely to room temperature (approximately 15 minutes).^[3]
- Transfer the cooled reaction mixture to a separatory funnel containing water.
- Neutralize the mixture by slowly adding a 10% sodium carbonate solution dropwise until the cessation of CO₂ evolution (pH > 8). The product, 2,3-Bis(methoxycarbonyl)pyridine, will precipitate.
- Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Combine the organic extracts and wash them with a saturated sodium chloride (brine) solution.

- Dry the organic layer over an anhydrous drying agent like sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure to isolate the crude product.
- The final product can be further purified by recrystallization or chromatography if necessary.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the two-step synthesis of 2,3-Bis(methoxycarbonyl)pyridine from a quinoline precursor.



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Caption: Synthetic pathway for 2,3-Bis(methoxycarbonyl)pyridine.

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